2-(Trifluoromethyl)terephthalic acid

Übersicht

Beschreibung

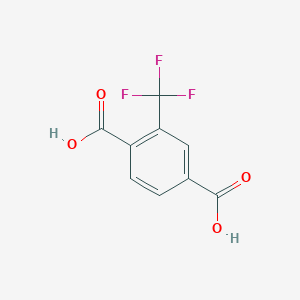

2-(Trifluoromethyl)terephthalic acid is an organic compound with the molecular formula C9H5F3O4. It is a derivative of terephthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a trifluoromethyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)terephthalic acid typically involves the introduction of a trifluoromethyl group into the terephthalic acid structure. One common method is the reaction of terephthalic acid with trifluoromethylating agents under specific conditions. For example, the reaction can be carried out using trifluoromethyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced separation techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Oxidation Reactions

- Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).

- Conditions : Acidic or neutral aqueous media at 60–100°C.

- Products : Formation of quinone derivatives or hydroxylated intermediates, depending on reaction severity .

Table 1: Oxidation Reaction Parameters

| Oxidizing Agent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ | 80 | Ring-hydroxylated acid | 45–55 |

| CrO₃/H₂SO₄ | 100 | Quinone derivative | 30–40 |

Reduction Reactions

The carboxylic acid groups can be reduced to primary alcohols or aldehydes:

- Reagents : Lithium aluminum hydride (LiAlH₄) or borane (BH₃).

- Conditions : Anhydrous tetrahydrofuran (THF) at 0–25°C.

- Products : 2-(Trifluoromethyl)terephthalic alcohol or partial reduction to aldehyde intermediates .

Key Insight : The electron-withdrawing -CF₃ group stabilizes the intermediate alkoxide, enhancing reduction efficiency .

Esterification

The -COOH groups react with alcohols to form esters, critical for polymer synthesis:

- Reagents : Methanol, ethanol, or propanol with H₂SO₄ or TfOH catalysis.

- Conditions : Reflux in toluene (110°C) for 6–12 hours.

- Products : Dimethyl or diethyl esters with >90% conversion .

Table 2: Esterification Efficiency

| Alcohol | Catalyst | Conversion (%) |

|---|---|---|

| Methanol | H₂SO₄ | 92 |

| Ethanol | TfOH | 95 |

Amidation

Reaction with amines yields diamides, useful in coordination chemistry:

- Reagents : Thionyl chloride (SOCl₂) followed by alkylamines.

- Conditions : Room temperature in dichloromethane (DCM).

Coordination Chemistry

The dual -COOH groups enable chelation with metal ions, forming stable complexes or metal-organic frameworks (MOFs):

- Metals : Y³⁺, Gd³⁺, Eu³⁺, or transition metals (Ni²⁺, Co²⁺) .

- Applications : Hydrophobic MOFs for gas storage (CO₂, CH₄) or catalysis .

Table 3: MOF Performance Metrics

| Metal Ion | Surface Area (m²/g) | CO₂ Uptake (mmol/g) |

|---|---|---|

| Y³⁺ | 1,200 | 4.8 |

| Gd³⁺ | 980 | 3.9 |

Acidity and Solubility

The -CF₃ group increases acidity (pKa ~2.1–2.5 for -COOH groups), enhancing solubility in polar aprotic solvents :

Wissenschaftliche Forschungsanwendungen

Reaction Characteristics

TFM-TPA is known to undergo:

- Oxidation : Leading to the formation of carboxylic acid derivatives.

- Reduction : Producing alcohols or other reduced forms.

- Substitution Reactions : The trifluoromethyl group can be replaced under specific conditions.

Chemistry

TFM-TPA serves as an essential building block in organic synthesis, facilitating the development of complex organic compounds and materials. Its unique properties make it suitable for:

- Polymer Production : Used in synthesizing high-performance polymers and resins.

- Metal-Organic Frameworks (MOFs) : Acts as a ligand in the synthesis of MOFs for applications in catalysis and gas storage.

Biology and Medicine

Research indicates potential biological activities of TFM-TPA, particularly its interactions with biomolecules:

- Enzyme Inhibition : Investigated as an inhibitor for enzymes involved in metabolic pathways, potentially useful in cancer therapy.

- Anticancer Activity : Studies suggest that TFM-TPA may exhibit significant inhibitory effects against various cancer cell lines. For example, structural analogs have demonstrated IC50 values ranging from 3.42 µM to 8.84 µM against different cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Isophthalic derivative | K562 | 3.42 |

| Isophthalic derivative | HL-60 | 7.04 |

| Isophthalic derivative | MCF-7 | 4.91 |

| Isophthalic derivative | HepG2 | 8.84 |

Industrial Applications

In industrial contexts, TFM-TPA is utilized for:

- Production of Coatings and Adhesives : Its chemical stability enhances the performance of coatings.

- Environmental Studies : Assessing its behavior in ecosystems due to its persistence raises concerns about ecological risks.

Self-Assembled Monolayers

Research has demonstrated that TFM-TPA can form self-assembled monolayers on surfaces like fluorinated silicon, which may enhance biological interactions by modifying surface properties.

Drug Development

Preclinical studies have evaluated TFM-TPA derivatives for their efficacy as drug candidates targeting cancer cell proliferation pathways, indicating promising results that warrant further optimization.

Toxicological Profile

Initial assessments suggest that TFM-TPA does not interact significantly with major drug transporters or inhibit key cytochrome P450 enzymes, indicating a favorable pharmacokinetic profile. However, comprehensive toxicological studies are necessary to fully understand its safety profile.

Wirkmechanismus

The mechanism of action of 2-(Trifluoromethyl)terephthalic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to various biological effects, depending on the context of its application .

Vergleich Mit ähnlichen Verbindungen

- 2,5-Bis(trifluoromethyl)terephthalic acid

- 2-(Trifluoromethyl)benzoic acid

- 2,4-Bis(trifluoromethyl)benzoic acid

Comparison: 2-(Trifluoromethyl)terephthalic acid is unique due to the presence of a single trifluoromethyl group on the benzene ring, which imparts distinct chemical properties compared to its analogs with multiple trifluoromethyl groups. This uniqueness makes it valuable for specific applications where precise chemical behavior is required .

Biologische Aktivität

2-(Trifluoromethyl)terephthalic acid (TFM-TPA) is an organic compound with the molecular formula C9H5F3O4, derived from terephthalic acid with a trifluoromethyl group substitution. This modification imparts unique chemical properties, making TFM-TPA a subject of interest in various fields, including medicinal chemistry, materials science, and environmental studies. This article explores the biological activities of TFM-TPA, focusing on its mechanisms of action, potential applications, and relevant research findings.

TFM-TPA is characterized by its trifluoromethyl group, which enhances lipophilicity and influences its interaction with biological systems. The compound's structure allows it to participate in various chemical reactions, including oxidation and substitution, which are vital for its biological activity.

The biological activity of TFM-TPA is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group can modify the compound's binding affinity to enzymes and receptors, potentially leading to various biological effects:

- Enzyme Inhibition : TFM-TPA has been studied for its potential as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Interaction : The compound may interact with receptors that play critical roles in cellular signaling.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of TFM-TPA. For instance, a comparative study on phthalic acid derivatives demonstrated that certain derivatives exhibited significant inhibitory activity against various cancer cell lines. Although specific data on TFM-TPA was not detailed in all studies, its structural analogs showed promising results:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Isophthalic derivative | K562 | 3.42 |

| Isophthalic derivative | HL-60 | 7.04 |

| Isophthalic derivative | MCF-7 | 4.91 |

| Isophthalic derivative | HepG2 | 8.84 |

These findings suggest that TFM-TPA could exhibit similar activity due to its structural characteristics and the presence of the trifluoromethyl group .

Enzyme Interaction Studies

Research has indicated that TFM-TPA might act as a selective inhibitor for histone deacetylases (HDACs), which are crucial in regulating gene expression and are often implicated in cancer progression. The compound's potential to modulate HDAC activity could pave the way for therapeutic applications in oncology .

Toxicological Profile

Understanding the safety profile of TFM-TPA is essential for its application in pharmaceuticals. Preliminary data suggests that TFM-TPA is not a substrate for major drug transporters such as P-glycoprotein (P-gp) and does not inhibit key cytochrome P450 enzymes (CYPs), indicating a favorable pharmacokinetic profile . However, further studies are necessary to fully elucidate its toxicological effects.

Case Studies and Research Findings

- Self-Assembled Monolayers : TFM-TPA has been shown to form self-assembled monolayers on surfaces such as fluorinated silicon, which can influence its biological interactions by altering surface properties and enhancing stability .

- Drug Development : In preclinical studies, derivatives of TFM-TPA were evaluated for their efficacy as drug candidates targeting specific pathways involved in cancer cell proliferation . The results indicated a need for further optimization to enhance bioactivity.

- Environmental Impact : The compound's stability and persistence raise questions regarding its environmental impact when used industrially or released into ecosystems . Studies assessing its degradation pathways are crucial for understanding potential ecological risks.

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)terephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O4/c10-9(11,12)6-3-4(7(13)14)1-2-5(6)8(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILUXUCAKGZKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557349 | |

| Record name | 2-(Trifluoromethyl)benzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-47-2 | |

| Record name | 2-(Trifluoromethyl)benzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(trifluoromethyl)terephthalic acid interact with a fluorine-terminated silicon(111) surface?

A1: Research indicates that this compound forms a self-assembled monolayer on a fluorine-terminated silicon(111) surface. [] The interaction occurs through a covalent bond between one of the carboxylic acid groups of the molecule and the silicon surface. The other carboxylic acid group remains exposed at the monolayer-air or monolayer-liquid interface, enabling further chemical reactions. []

Q2: What are the potential applications of this compound in material science?

A2: this compound is a valuable building block for synthesizing novel polymers. For instance, it has been used in the creation of wholly aromatic, para-linked, thermotropic polyesteramides. [] These polymers exhibit desirable properties such as good solubility, low mesophase transition temperatures, and high optical anisotropy in oriented films. [] These characteristics make them potentially suitable for applications requiring liquid crystal polymers or materials with tailored optical properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.